molecular formula C16H32O B8223427 5-Methylpentadecan-6-one

5-Methylpentadecan-6-one

Cat. No.: B8223427
M. Wt: 240.42 g/mol
InChI Key: NVQSQGMMPLCXQL-UHFFFAOYSA-N
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Description

5-Methylpentadecan-6-one is an organic compound with the molecular formula C16H32O. It is a ketone, characterized by a carbonyl group (C=O) bonded to a methyl group and a long hydrocarbon chain. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpentadecan-6-one can be achieved through various methods. One common approach involves the oxidation of 5-Methylpentadecan-6-ol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the ketone.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic dehydrogenation of 5-Methylpentadecan-6-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methylpentadecan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: It can be reduced to 5-Methylpentadecan-6-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The carbonyl group can undergo nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form tertiary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 5-Methylpentadecan-6-ol.

    Substitution: Tertiary alcohols.

Scientific Research Applications

5-Methylpentadecan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylpentadecan-6-one involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Pentadecan-6-one: Similar structure but lacks the methyl group at the fifth position.

    Hexadecan-6-one: Similar structure but has an additional carbon in the hydrocarbon chain.

    5-Methylhexadecan-6-one: Similar structure but has an additional carbon in the hydrocarbon chain.

Uniqueness

5-Methylpentadecan-6-one is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other ketones with similar carbon chain lengths, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

5-methylpentadecan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-4-6-8-9-10-11-12-14-16(17)15(3)13-7-5-2/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSQGMMPLCXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C(C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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